1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene
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Overview
Description
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene, also known as (E)-1,2-Bis(4-tert-butylphenyl)ethene, is an organic compound with the molecular formula C22H28. This compound is characterized by the presence of two tert-butylphenyl groups attached to an ethene backbone. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable reagent to form the desired product. One common method is the Wittig reaction, where 4-tert-butylbenzaldehyde is reacted with a phosphonium ylide to produce the ethene derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethene group to an ethane group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Ethane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene is widely used in scientific research due to its versatility in chemical reactions. Some key applications include:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as asymmetric epoxidation and dihydroxylation.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene in catalytic reactions involves its role as a ligand. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(tert-butylimino)ethane: Another compound with tert-butyl groups, but with imino functionalities instead of phenyl groups.
tert-Butyl stilbene: A similar compound with a stilbene backbone and tert-butyl groups.
Uniqueness
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in transition metal-catalyzed reactions, offering advantages in terms of selectivity and reactivity compared to other similar compounds .
Properties
CAS No. |
116053-69-1 |
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Molecular Formula |
C34H36 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-(4-tert-butylphenyl)-2,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C34H36/c1-33(2,3)29-21-17-27(18-22-29)32(28-19-23-30(24-20-28)34(4,5)6)31(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-24H,1-6H3 |
InChI Key |
PSHRSWTUMKNKRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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